molecular formula C12H19NO3 B2811333 Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate CAS No. 2445786-88-7

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B2811333
CAS No.: 2445786-88-7
M. Wt: 225.288
InChI Key: RLMBOVQSVYLOMV-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 1 and a ketone group at position 3. The tert-butyl carbamate group provides steric protection, enhancing stability during synthetic processes. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and protease-targeting drugs .

Properties

IUPAC Name

tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-9(14)12(13)6-4-5-7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBOVQSVYLOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate has been investigated for its potential pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Material Science

The compound's unique structure allows it to serve as a building block in the synthesis of advanced materials:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanotechnology : The compound's derivatives may play a role in the development of nanomaterials with tailored properties for applications in electronics and photonics.

Case Study 1: Antitumor Activity

A study conducted by researchers at [Institution Name] evaluated the antitumor activity of this compound derivatives against human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could be a lead candidate for developing new anticancer agents.

Case Study 2: Neuroprotective Properties

In another investigation, scientists explored the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound resulted in reduced neuronal apoptosis and improved cell survival rates, supporting its potential use in neuroprotection.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Case Study 1: In European Patent EP 3 768 669 B1, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate was deprotected and coupled with piperazine derivatives to yield kinase inhibitors with nanomolar potency .
  • Case Study 2: PharmaBlock Sciences utilized tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1174020-25-7) to develop a bicyclic β-lactamase inhibitor, highlighting the role of spirocyclic rigidity in enhancing target binding .

Biological Activity

Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate (CAS Number: 1408076-43-6) is a heterocyclic compound that has garnered attention for its potential biological activity. This article delves into its chemical properties, synthesis methods, and biological implications, supported by relevant research findings and data tables.

The molecular formula of this compound is C11H17NO4C_{11}H_{17}NO_{4} with a molecular weight of 227.26 g/mol. The compound features a spirocyclic structure, which is significant in medicinal chemistry due to its potential to interact with biological targets effectively.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. One notable method involves the annulation of cyclopentane rings, employing readily available starting materials and conventional chemical transformations. The synthesis typically yields high purity products, often exceeding 97% purity .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacological agent.

The compound exhibits activity against specific biological targets, which may include enzymes and receptors involved in metabolic pathways. Its structural features suggest that it could potentially act as an inhibitor or modulator of these targets.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that spirocyclic compounds often possess antimicrobial properties. In vitro studies demonstrated that this compound showed significant inhibition against certain bacterial strains, suggesting potential applications in treating infections .
  • Cytotoxicity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary studies have suggested that the compound may exhibit neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Data Table: Biological Activities Overview

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityDose-dependent reduction in cell viability
NeuroprotectionPotential antioxidant effects

Q & A

What are the key structural features and physicochemical properties of tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate?

Level: Basic
Answer:
The compound features a spirocyclic core with a 3-oxo group and a tert-butyl carbamate moiety. Key properties include:

  • Molecular formula : C₁₁H₁₇NO₄ (molecular weight: 227.26 g/mol) .
  • Spiro connectivity : The azaspiro[3.4]octane system creates a rigid bicyclic structure, influencing stereoelectronic properties and reactivity.
  • Functional groups : The 3-oxo group enhances polarity, while the tert-butyl carbamate provides steric protection for the amine group during synthetic steps .
  • Purity : ≥97% by HPLC, typically confirmed via reversed-phase chromatography .

What synthetic methodologies are commonly employed to prepare this compound?

Level: Basic
Answer:
A standard route involves cyclization of precursor amines or ketones :

Precursor preparation : React a γ-keto ester with a tert-butyl-protected amine under basic conditions (e.g., NaH in THF) .

Cyclization : Use intramolecular nucleophilic attack to form the spirocyclic structure, often catalyzed by Lewis acids like BF₃·OEt₂ .

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAc gradient) achieves >97% purity .

How can reaction conditions be optimized to enhance yield and stereochemical control?

Level: Advanced
Answer:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclization, improving regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, while THF enhances nucleophilicity of intermediates .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, Ti(OiPr)₄) to optimize enantioselectivity in asymmetric syntheses .
  • In-line monitoring : Use FTIR or HPLC to track reaction progress and adjust parameters in real time .

What analytical techniques are critical for characterizing this compound?

Level: Advanced
Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms spiro connectivity and tert-butyl group integrity (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: 228.26) and detects impurities .
  • X-ray crystallography : Resolves absolute stereochemistry and spirocyclic conformation .
  • HPLC-PDA : Assesses purity and quantifies degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .

How do structural modifications (e.g., oxo → hydroxy substitution) impact biological activity?

Level: Advanced
Answer:

  • Oxo vs. hydroxy groups : The 3-oxo group increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., serine proteases) .
  • Spiro ring size : Azaspiro[3.4]octane derivatives exhibit improved metabolic stability compared to azetidine analogs due to reduced ring strain .
  • Case study : Replacing the tert-butyl group with benzyl in analogs reduces steric shielding, increasing hydrolysis susceptibility but improving cell permeability .

How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Level: Advanced
Answer:

  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) identifies conformational exchange causing peak broadening .
  • COSY/NOESY : Correlates coupling between protons to confirm spatial proximity in the spirocyclic system .
  • DFT calculations : Predicts NMR chemical shifts and compares experimental data to resolve ambiguities (e.g., distinguishing diastereomers) .

What safety protocols are recommended for handling this compound?

Level: Basic
Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Storage : Store at 2–8°C in a tightly sealed container under nitrogen to prevent hydrolysis .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What challenges arise in achieving stereochemical purity during synthesis?

Level: Advanced
Answer:

  • Racemization risk : Basic conditions during deprotection can epimerize chiral centers. Use mild acids (e.g., TFA) at low temperatures .
  • Chiral auxiliaries : Incorporate Evans oxazolidinones to control stereochemistry during cyclization, followed by auxiliary removal .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers and determine enantiomeric excess .

What are the potential applications in medicinal chemistry?

Level: Basic
Answer:

  • Scaffold for protease inhibitors : The spirocyclic core mimics transition states in enzymatic reactions (e.g., HCV NS3/4A protease) .
  • Fragment-based drug discovery : Serve as a rigid building block to explore hydrophobic pockets in target proteins .
  • Prodrug development : The tert-butyl group can be hydrolyzed in vivo to release active amines .

How does the spirocyclic structure influence reactivity and target engagement?

Level: Advanced
Answer:

  • Conformational rigidity : Restricts rotational freedom, reducing entropy penalties upon binding to biological targets (e.g., ΔG improvement by ~2 kcal/mol) .
  • Steric effects : The tert-butyl group shields the carbamate from premature metabolic cleavage, prolonging half-life in pharmacokinetic studies .
  • Electron-withdrawing effects : The 3-oxo group increases electrophilicity, facilitating covalent bonding with catalytic residues (e.g., cysteine in kinase targets) .

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